![molecular formula C10H9NO3 B1591777 3-Cyano-4-ethoxybenzoic acid CAS No. 258273-32-4](/img/structure/B1591777.png)
3-Cyano-4-ethoxybenzoic acid
Overview
Description
3-Cyano-4-ethoxybenzoic acid (CEBA) is a type of aromatic carboxylic acid that is commonly used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. CEBA is used in a variety of applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Waste-Free Synthesis of Heterocyclic Compounds
Shimizu et al. (2009) explored the synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling. This study demonstrates an efficient method to produce 8-substituted isocoumarin derivatives, some of which exhibit solid-state fluorescence, using 2-amino- and 2-hydroxybenzoic acids with internal alkynes. The process allows for the selective synthesis of 4-ethenylcarbazoles from 2-(arylamino)benzoic acids under specific conditions, highlighting the versatility of this approach in synthesizing fluorescent molecules and heterocyclic compounds (Shimizu et al., 2009).
Spectroscopic Properties of Azo Dyes
Rufchahi and Gilani (2012) focused on the synthesis, characterization, and spectroscopic analysis of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one. This research underscores the influence of substituents on benzene rings on the color of dyes and their tautomeric structures, as studied by 1H NMR spectroscopy in different solvents. It showcases the application of 3-Cyano-4-ethoxybenzoic acid derivatives in creating dyes with specific optical properties (Rufchahi & Gilani, 2012).
Catalysis and Selective Functionalization
Pi et al. (2018) investigated the use of 3-ethoxy-2-phenylbenzoic acid for the selective functionalization of indole C-H bonds, demonstrating its efficiency as a proton shuttle in the direct arylation of indoles with bromobenzenes. This study opens avenues for the selective modification of molecules, which is crucial in developing pharmaceuticals and fine chemicals (Pi et al., 2018).
Enzymatic Oxidation Studies
Bell et al. (2008) provided insights into the enzymatic oxidation mechanisms through the study of CYP199A2, a cytochrome P450 enzyme. This enzyme's ability to oxidatively demethylate 4-methoxybenzoic acid to 4-hydroxybenzoic acid, along with its unique substrate access channel, highlights potential applications in biocatalysis and environmental bioremediation (Bell et al., 2008).
Phase Transition in Bent-Core Compounds
Reddy and Sadashiva (2004) discussed the synthesis and characterization of compounds derived from 3-hydroxybenzoic acid, demonstrating a direct transition from the nematic phase to the polar partial bilayer biaxial smectic A phase in certain derivatives. This research has implications for the development of new liquid crystal materials for display technologies (Reddy & Sadashiva, 2004).
properties
IUPAC Name |
3-cyano-4-ethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(10(12)13)5-8(9)6-11/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGOHGRLVRKADR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591539 | |
Record name | 3-Cyano-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-ethoxybenzoic acid | |
CAS RN |
258273-32-4 | |
Record name | 3-Cyano-4-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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